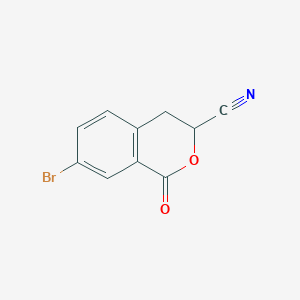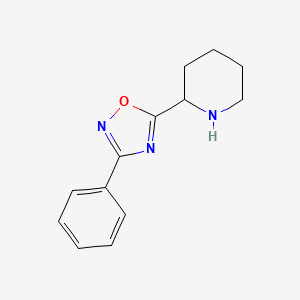
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,2,4-oxadiazole ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide in a solvent like dimethyl sulfoxide (DMSO) at ambient temperature . Another method involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under certain conditions.
Reduction: The compound can be reduced, particularly at the oxadiazole ring.
Substitution: The phenyl group and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups onto the phenyl ring or the piperidine ring.
Scientific Research Applications
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Mechanism of Action
The mechanism of action of 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The oxadiazole ring can also participate in hydrogen bonding and other interactions that enhance its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These include compounds like 2-(1,2,4-oxadiazol-5-yl)anilines and other substituted oxadiazoles.
Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms.
Uniqueness
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine is unique due to the combination of the piperidine ring and the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
3-phenyl-5-piperidin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-2-6-10(7-3-1)12-15-13(17-16-12)11-8-4-5-9-14-11/h1-3,6-7,11,14H,4-5,8-9H2 |
InChI Key |
DELWBQUNMJKVQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


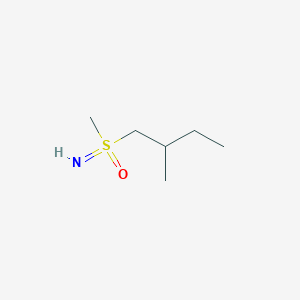

![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15261160.png)

![2-[4-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B15261171.png)

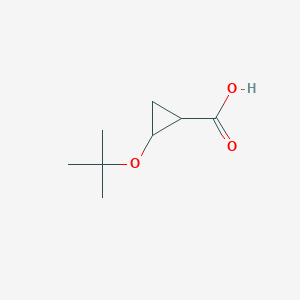
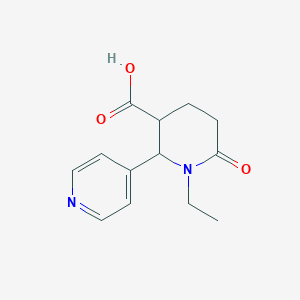
![tert-Butyl 4-[3-(aminomethyl)cyclobutyl]piperazine-1-carboxylate](/img/structure/B15261196.png)

![[5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl]methanol](/img/structure/B15261205.png)
![[3-(Propan-2-yl)cyclohexyl]hydrazine](/img/structure/B15261224.png)
![3-Methyl-3-azaspiro[5.5]undecan-9-amine](/img/structure/B15261228.png)
